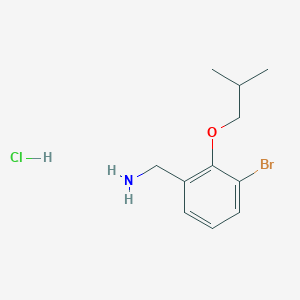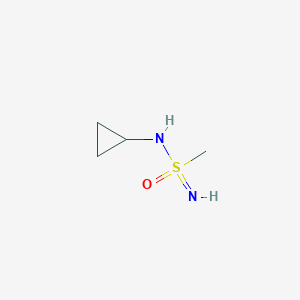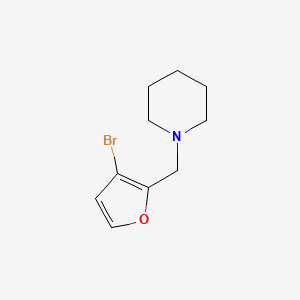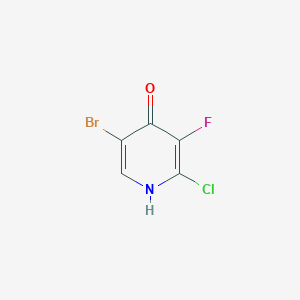
3-Bromo-2-isobutoxy-benzylamine hydrochloride
Descripción general
Descripción
3-Bromo-2-isobutoxy-benzylamine hydrochloride (3-BIBH) is an organic compound with a wide range of applications in the laboratory, from industrial synthesis and research to therapeutic applications. It is a colorless, water-soluble solid that is often used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and in the pharmaceutical industry. 3-BIBH has been studied for its biochemical and physiological effects and has been found to be a useful tool in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Substituted Benzazoles
Research by Gopalaiah and Chandrudu (2015) highlights the application of benzylamines, including 3-Bromo-2-isobutoxy-benzylamine hydrochloride, in synthesizing substituted 1,3-benzazoles. Their method employs iron(II) bromide catalysis and is compatible with various functional groups, offering a practical and economical synthesis route using molecular oxygen as an oxidant.
Synthesis of Hydroxy Benzylamine Derivatives
Li Yong-xin's (2012) study on 4-Hydroxy-3-methoxy Benzylamine Hydrochloride suggests that derivatives of benzylamine, like 3-Bromo-2-isobutoxy-benzylamine hydrochloride, can be synthesized from precursors such as vanillin. This process involves oximation, reduction, and salification reactions, achieving high overall yield and confirming the structure through various analytical techniques.
Herbicidal Applications
The study by Wu, Cheng, and Lu (2006) explores a benzylamine derivative's herbicidal activity. Their compound, related to 3-Bromo-2-isobutoxy-benzylamine hydrochloride, demonstrates efficacy against various weed species and shows potential as a selective postemergent herbicide in winter oilseed rape.
Pharmaceutical Applications
3-Bromo-2-isobutoxy-benzylamine hydrochloride derivatives have been studied for their potential in pharmaceutical applications. For instance, Neumeyer et al. (1991) investigated 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including bromo derivatives, for their high affinity at the D1 dopamine receptor. These compounds, akin to 3-Bromo-2-isobutoxy-benzylamine hydrochloride, have shown potential for further in vivo studies and drug development.
Safety And Hazards
While specific safety and hazard information for 3-Bromo-2-isobutoxy-benzylamine hydrochloride is not available, it’s important to handle all chemical compounds with care. This typically includes using personal protective equipment, working in a well-ventilated area, and following proper disposal procedures .
Propiedades
IUPAC Name |
[3-bromo-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMWPJKCMWGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isobutoxy-benzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)



![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)



![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)